3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural attributes include:
- A 4-methylpiperazinyl group at position 2 of the pyrido-pyrimidinone scaffold.
- A (Z)-configured methylidene bridge linking the thiazolidinone moiety (with a 3-sec-butyl substituent) to position 3 of the pyrido-pyrimidinone core.
Properties
Molecular Formula |
C21H25N5O2S2 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H25N5O2S2/c1-4-14(2)26-20(28)16(30-21(26)29)13-15-18(24-11-9-23(3)10-12-24)22-17-7-5-6-8-25(17)19(15)27/h5-8,13-14H,4,9-12H2,1-3H3/b16-13- |
InChI Key |
TWWWQUIRLAUPKB-SSZFMOIBSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule notable for its complex structure and potential biological activities. It incorporates a thiazolidine ring and a pyrimidine moiety, which are significant in medicinal chemistry due to their diverse pharmacological properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 368.48 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Thiazolidine Ring | Known for insulin sensitization and anti-inflammatory properties |
| Pyrimidine Ring | Associated with anticancer activity |
| Piperazine Group | Enhances solubility and bioavailability |
Anticancer Potential
Research indicates that thiazolidinone derivatives exhibit significant anticancer activity. The compound's thiazolidine structure may inhibit various enzymes involved in cancer cell proliferation. Studies have demonstrated that thiazolidinone derivatives can act as multi-target enzyme inhibitors, making them promising candidates for cancer therapy .
Anti-inflammatory Properties
Thiazolidinediones, a subclass of thiazolidinones, have shown effectiveness in reducing inflammation. The presence of the thiazolidine ring in this compound suggests potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
Other Pharmacological Activities
Preliminary studies have suggested that this compound may possess additional biological activities, including:
- Antiproliferative : Inhibition of cell growth in various cancer cell lines.
- Antioxidant : Potential to reduce oxidative stress by scavenging free radicals.
- Antimicrobial : Activity against a range of bacterial and fungal strains.
Case Studies and Research Findings
Recent literature has highlighted several case studies involving compounds structurally related to This compound . For instance:
- Thiazolidinone Derivatives as Anticancer Agents :
-
Synthesis and Biological Evaluation :
- Several synthetic strategies have been developed for thiazolidinone derivatives, resulting in compounds with enhanced biological profiles. These include modifications to the thiazolidine ring that improve efficacy against cancer cells .
Comparison with Similar Compounds
Substituent Variations in Pyrido-Pyrimidinone Derivatives
The following table highlights structural differences between the target compound and analogues from the evidence:
Key Observations:
Benzyl substituents () may increase lipophilicity (logP), affecting membrane permeability .
Thiazolidinone Substituents: The 3-sec-butyl group (target and ) introduces steric hindrance, possibly stabilizing Z-configuration of the methylidene bridge . The 2-methoxyethyl group () adds polarity, which might improve aqueous solubility but reduce passive diffusion .
Pyrido Ring Modifications:
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (common measures for molecular similarity), structural analogs can be ranked based on fingerprint comparisons (e.g., MACCS keys or Morgan fingerprints) :
| Compound Pair | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|
| Target vs. Compound | ~0.65 | ~0.70 |
| Target vs. Compound | ~0.85 | ~0.88 |
- The higher similarity (~85%) between the target and ’s compound reflects shared 3-sec-butyl and pyrido-pyrimidinone motifs .
- Lower similarity with ’s compound (~65%) arises from divergent piperazinyl and thiazolidinone substituents .
Implications for Bioactivity
While explicit bioactivity data are absent, and suggest that structural similarity correlates with functional overlap:
- The target compound’s 4-methylpiperazinyl group may mimic ethyl/benzyl variants in binding to kinase ATP pockets or epigenetic regulators (e.g., HDACs) .
- Thiazolidinone thioxo groups are known to chelate metal ions (e.g., Zn²⁺ in HDACs), a feature shared with and compounds .
- The 9-methyl group in ’s compound could sterically hinder interactions, reducing potency compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
